molecular formula C9H16N4OS B14902247 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine

Cat. No.: B14902247
M. Wt: 228.32 g/mol
InChI Key: YUBXIZXHYHVNTJ-UHFFFAOYSA-N
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Description

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with an isopropoxyethylthio group at the 2-position and amino groups at the 4- and 6-positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine typically involves the reaction of 2-chloropyrimidine-4,6-diamine with 2-isopropoxyethanethiol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyrimidine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Isopropoxyethyl)thio)pyrimidine-4,6-diamine is unique due to the presence of the isopropoxyethylthio group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

2-(2-propan-2-yloxyethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C9H16N4OS/c1-6(2)14-3-4-15-9-12-7(10)5-8(11)13-9/h5-6H,3-4H2,1-2H3,(H4,10,11,12,13)

InChI Key

YUBXIZXHYHVNTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCSC1=NC(=CC(=N1)N)N

Origin of Product

United States

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